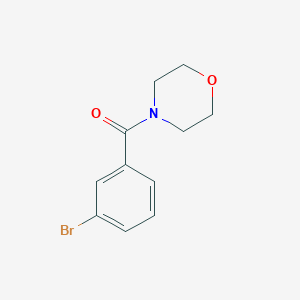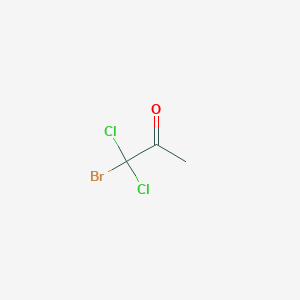
1-Bromo-1,1-dichloro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-1,1-dichloro-2-propanone” is a chemical compound with the molecular formula C3H3BrCl2O . It has a molecular weight of 205.86 g/mol . This compound is also known by other names such as “1-Bromo-1,1-dichloroacetone” and "1-bromo-1,1-dichloropropan-2-one" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of three carbon atoms, three hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom . The InChI representation of this compound is "InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3" .
Scientific Research Applications
Biologically Produced Diols and Downstream Processing
Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the significance of such compounds in industrial applications, including the challenges and strategies in their separation and purification from fermentation broths. This context is relevant for understanding the broader scope of chemical processing and potential applications of similar compounds in industrial biotechnology (Zhi-Long Xiu & A. Zeng, 2008).
Catalysts for Glycerol Hydrogenolysis
Studies on catalysts for glycerol hydrogenolysis to 1,3-propanediol provide insights into the chemical routes and market for such processes. The use of heterogeneous catalysts for more efficient processes underlines the importance of chemical synthesis in enhancing competitiveness in the market for compounds like 1,3-propanediol, which may parallel the synthesis and application context of 1-Bromo-1,1-dichloro-2-propanone (Alisson Dias da Silva Ruy et al., 2020).
Brominated Disinfection By-Products in Water Treatment
The formation and potential impact of brominated disinfection by-products (DBPs) during water treatment processes, such as chlorination and chloramination, are of considerable concern due to their health implications. This area of research is pertinent as it explores the environmental behavior and toxicity of brominated compounds, which could encompass or relate to the chemical behavior and implications of using this compound in similar contexts (Eva Agus et al., 2009).
Membrane Technology for Liquid-Liquid Separation
The development of membrane technologies based on specific polymers for liquid-liquid separation, particularly in the context of separating organic products from fermentation broths, underscores the significance of chemical engineering in optimizing the production and purification processes for various chemicals. This research area might offer insights into methodologies that could be applicable for handling or processing this compound (A. Volkov et al., 2009).
Mechanism of Action
Target of Action
1-Bromo-1,1-dichloropropan-2-one, also known as 1-Bromo-1,1-dichloroacetone or 1-Bromo-1,1-dichloro-2-propanone, is primarily used as a disinfection byproduct in drinking water . .
Mode of Action
As a disinfection byproduct, it may interact with various microorganisms in water, leading to their inactivation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-1,1-dichloropropan-2-one. For instance, the presence of other chemicals, pH, temperature, and light exposure may affect its disinfection efficacy and stability . .
Biochemical Analysis
Cellular Effects
The effects of 1-Bromo-1,1-dichloropropan-2-one on cells and cellular processes are profound. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms .
Metabolic Pathways
1-Bromo-1,1-dichloropropan-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of detoxification processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 1-Bromo-1,1-dichloropropan-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and toxicity .
properties
IUPAC Name |
1-bromo-1,1-dichloropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXDRUXVONQDAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021510 |
Source


|
| Record name | 1-Bromo-1,1-dichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


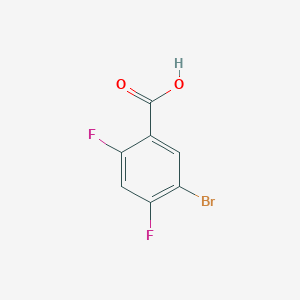
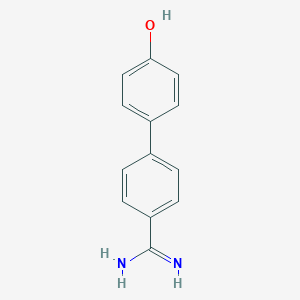
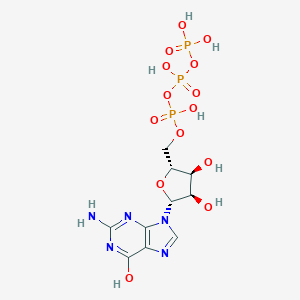
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)
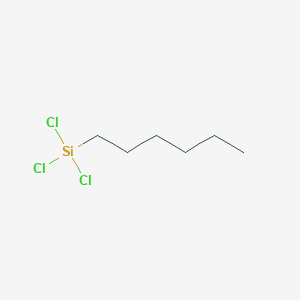
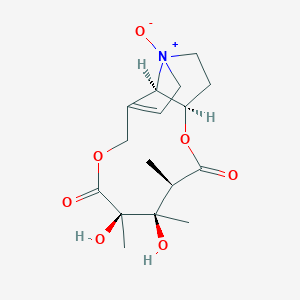

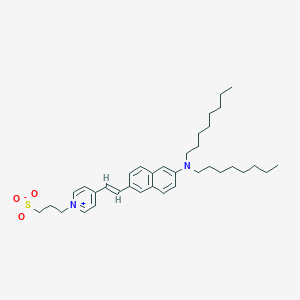
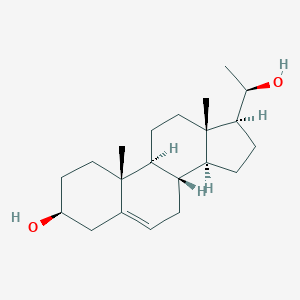

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

